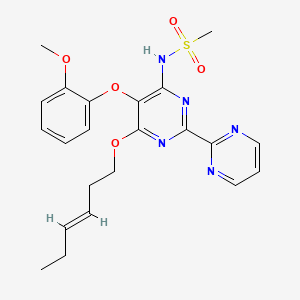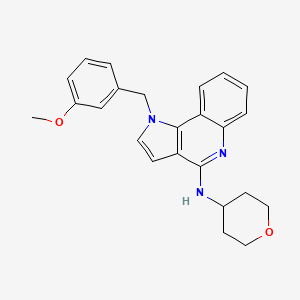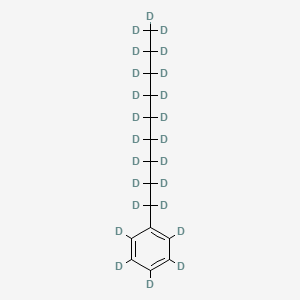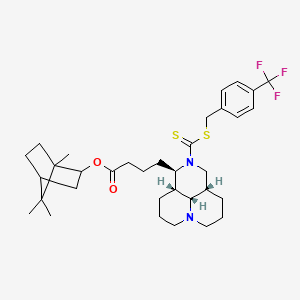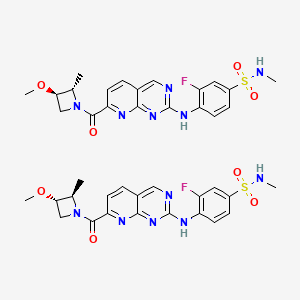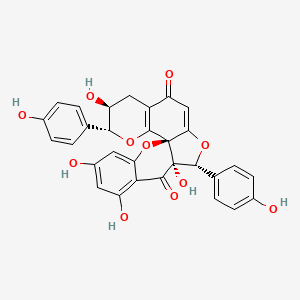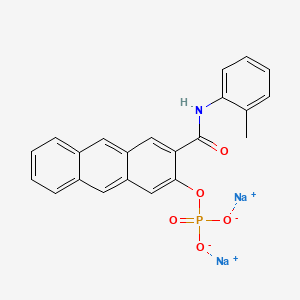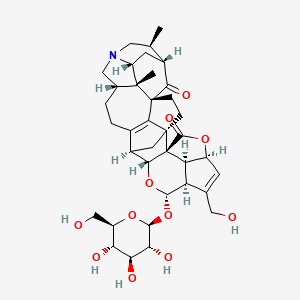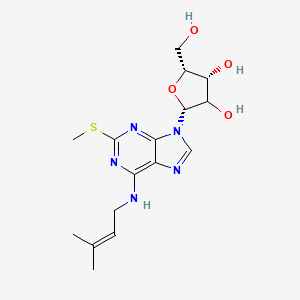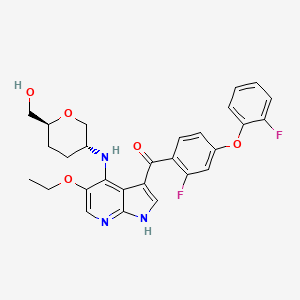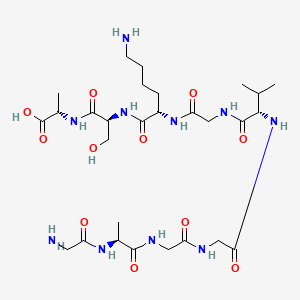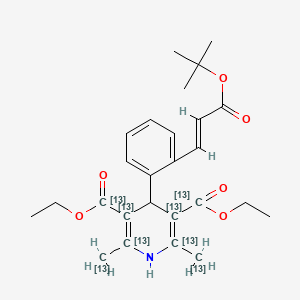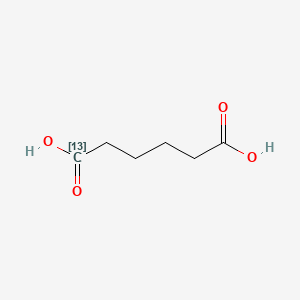
(113C)hexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(113C)hexanedioic acid, also known as adipic acid, is an organic compound with the formula C6H10O4. It is a white crystalline solid that is widely used in the chemical industry. Adipic acid is primarily used as a precursor for the production of nylon 66 polyamide, which is a significant material in the synthetic fiber industry .
準備方法
Synthetic Routes and Reaction Conditions
Adipic acid can be synthesized through several methods. . The reaction conditions typically involve temperatures around 50-70°C and the presence of a catalyst such as vanadium pentoxide.
Industrial Production Methods
Industrial production of adipic acid predominantly relies on the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, followed by their oxidation with nitric acid to yield adipic acid . Alternative methods include the hydrocyanation of butadiene to produce adiponitrile, which is then hydrogenated and hydrolyzed to obtain adipic acid .
化学反応の分析
Types of Reactions
Adipic acid undergoes various chemical reactions, including:
Oxidation: Adipic acid can be oxidized to form cyclopentanone when heated beyond 230-250°C.
Reduction: It can be reduced to form hexanediol.
Substitution: Adipic acid can react with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidant in the industrial production of adipic acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon can be used for the reduction of adipic acid.
Substitution: Alcohols and amines are used as reagents to form esters and amides, respectively.
Major Products Formed
Cyclopentanone: Formed during the oxidation of adipic acid at high temperatures.
Hexanediol: Formed during the reduction of adipic acid.
Esters and Amides: Formed during substitution reactions with alcohols and amines.
科学的研究の応用
Adipic acid has numerous applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of nylon 66 polyamide.
Biology: Studied for its potential use in biodegradable polymers.
Medicine: Investigated for its role in drug delivery systems.
Industry: Used in the production of plasticizers, lubricants, and adhesives.
作用機序
The mechanism of action of adipic acid involves its ability to undergo various chemical reactions due to the presence of two carboxylic acid groups. These groups can participate in oxidation, reduction, and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Adipic acid is similar to other aliphatic dicarboxylic acids such as:
Glutaric acid: Has one less carbon atom than adipic acid.
Succinic acid: Has two fewer carbon atoms than adipic acid.
Pimelic acid: Has one more carbon atom than adipic acid.
Adipic acid is unique due to its widespread use in the production of nylon 66 polyamide, which is not a common application for other similar dicarboxylic acids .
特性
分子式 |
C6H10O4 |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
(113C)hexanedioic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1 |
InChIキー |
WNLRTRBMVRJNCN-HOSYLAQJSA-N |
異性体SMILES |
C(CC[13C](=O)O)CC(=O)O |
正規SMILES |
C(CCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


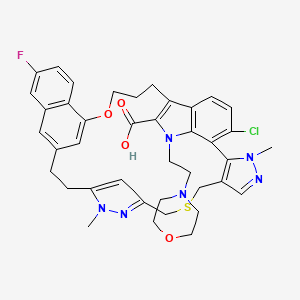
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
